

Physical and chemical properties of 1-Phenylhex-5-en-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Phenylhex-5-en-3-ol

Cat. No.: B15280398

[Get Quote](#)

1-Phenylhex-5-en-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhex-5-en-3-ol is a secondary alcohol containing a phenyl group and a terminal alkene. Its chemical structure suggests potential for a variety of chemical transformations, making it a molecule of interest for synthetic chemists. The presence of a chiral center at the carbinol carbon also implies the existence of enantiomers, which could exhibit different biological activities, a key consideration in drug development. This guide provides a detailed overview of the known and predicted physical and chemical properties of 1-Phenylhex-5-en-3-ol, along with generalized experimental protocols for their determination.

Physical and Chemical Properties

The experimental data for 1-Phenylhex-5-en-3-ol is limited. The following table summarizes the available experimental and predicted physical properties.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O	[1]
Molecular Weight	176.25 g/mol	[1]
Boiling Point	130 °C at 11 Torr	[1]
Density (Predicted)	0.972 ± 0.06 g/cm ³	[1]
Melting Point	Not available	
Refractive Index	Not available	
Solubility	Not available	
CAS Number	60340-28-5	[1]

Chemical Reactivity

The chemical behavior of 1-Phenylhex-5-en-3-ol is dictated by its three primary functional components: the secondary alcohol, the terminal alkene, and the phenyl group.

- Secondary Alcohol: The hydroxyl group can undergo oxidation to form the corresponding ketone, 1-phenylhex-5-en-3-one.[\[2\]](#) It can also be a site for esterification, etherification, and conversion to a good leaving group for nucleophilic substitution reactions.[\[3\]](#)[\[4\]](#)
- Terminal Alkene: The carbon-carbon double bond is susceptible to a variety of addition reactions. These include hydrogenation to form 1-phenylhexan-3-ol, halogenation, hydrohalogenation, and hydration.[\[5\]](#) The terminal position of the double bond makes it a candidate for reactions like hydroboration-oxidation, which would yield the corresponding primary alcohol.
- Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. The position of substitution will be directed by the alkyl alcohol substituent.

Experimental Protocols

Detailed experimental protocols for the characterization of 1-Phenylhex-5-en-3-ol are not available in the literature. However, the following are generalized and widely accepted methods for determining the key physical and chemical properties of a novel liquid organic compound.

1. Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid.

- Procedure:

- A small amount of the liquid is placed in a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed in the fusion tube.
- The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).
- The temperature is slowly raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
- Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

2. Determination of Density

- Procedure:

- A pycnometer (a small, calibrated glass flask) is accurately weighed when empty and dry.
- It is then filled with the sample liquid, and any excess is carefully removed.
- The filled pycnometer is weighed again.
- The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
- The density of the sample is calculated using the weights and the known density of the reference liquid.

3. Determination of Refractive Index

- Procedure:

- An Abbe refractometer is calibrated using a standard liquid with a known refractive index.
- A few drops of the sample are placed on the prism of the refractometer.
- The prism is closed, and the light source is adjusted.
- The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
- The refractive index is read directly from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

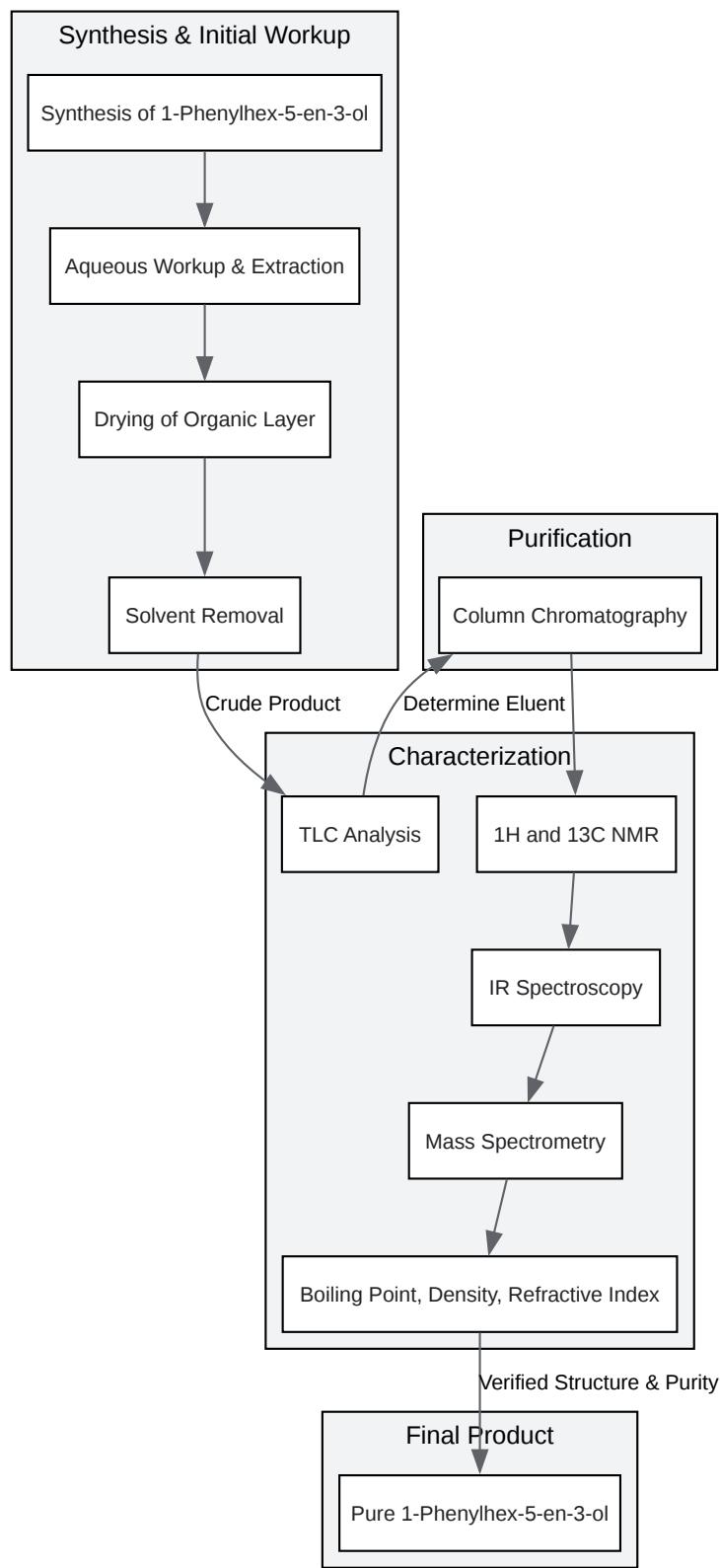
4. Solubility Testing

- Procedure:

- A small amount of the compound (e.g., 10-20 mg) is added to a test tube containing approximately 1 mL of a solvent (e.g., water, diethyl ether, 5% aq. HCl, 5% aq. NaOH, concentrated H₂SO₄).
- The mixture is agitated to observe if the compound dissolves.
- Solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups. Solubility in concentrated sulfuric acid is indicative of compounds that can be protonated, such as those containing oxygen or double bonds.

5. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Phenylhex-5-en-3-ol, one would expect signals for the aromatic protons, the vinyl protons, the proton on the

carbon bearing the hydroxyl group (carbinol proton), and the aliphatic protons of the hexene chain.

- ^{13}C NMR: Indicates the number of different types of carbon atoms in the molecule. For 1-Phenylhex-5-en-3-ol, distinct signals would be expected for the aromatic carbons, the two sp^2 carbons of the alkene, the carbon bearing the hydroxyl group, and the remaining sp^3 hybridized carbons.
- Infrared (IR) Spectroscopy:
 - Used to identify the presence of specific functional groups. Key expected absorptions for 1-Phenylhex-5-en-3-ol include a broad O-H stretch (around $3200\text{-}3600\text{ cm}^{-1}$), C-H stretches for both sp^2 and sp^3 hybridized carbons, a C=C stretch (around 1640 cm^{-1}), and C-O stretch (around $1050\text{-}1150\text{ cm}^{-1}$).
- Mass Spectrometry (MS):
 - Provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would be expected at $\text{m/z} = 176$. Fragmentation patterns could include the loss of water, the allyl group, or cleavage adjacent to the phenyl group.

Workflow for Characterization of a Newly Synthesized Batch

The following diagram illustrates a logical workflow for the characterization and purification of a newly synthesized sample of 1-Phenylhex-5-en-3-ol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and characterization of 1-Phenylhex-5-en-3-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-PHENYL-HEX-5-EN-3-OL CAS#: 60340-28-5 [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. csueastbay.edu [csueastbay.edu]
- 4. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Phenylhex-5-en-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15280398#physical-and-chemical-properties-of-1-phenylhex-5-en-3-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com